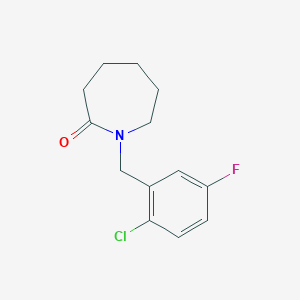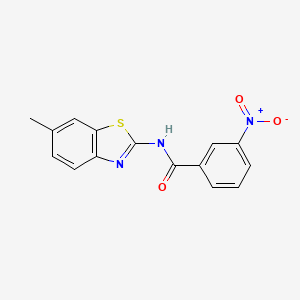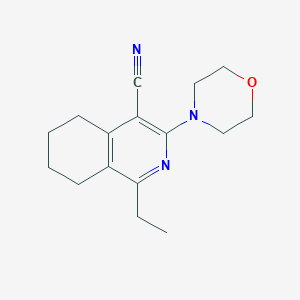![molecular formula C18H22N4O3 B5518351 ethyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]amino}benzoate](/img/structure/B5518351.png)
ethyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and investigation of pyrimidine derivatives, including those with morpholine and ethyl benzoate components, are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. Compounds with these structures have been explored for their antimicrobial activities and as inhibitors of certain biological pathways.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions and modifications to introduce various substituents, such as morpholine and ethyl benzoate groups, to the core pyrimidine ring. For example, Attia et al. (2014) reported the synthesis and structure of a compound with antimicrobial activity through a reaction involving morpholine components and confirmed by single crystal X-ray structure analysis (Attia et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including those with ethyl benzoate and morpholine substitutions, can be analyzed using techniques such as X-ray crystallography. These studies provide insights into the compound's conformation, intermolecular interactions, and stability. For instance, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives were characterized by spectral analysis, indicating variations in molecular structure and potential biological activity (Narayana et al., 2006).
Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
Researchers have explored the hydrogen-bonded supramolecular structures of substituted benzoates, focusing on their ability to form one-, two-, and three-dimensional structures through hydrogen bonding. This study provides insights into how small changes in molecular structure can significantly affect the supramolecular architecture, which is crucial for designing materials with specific properties (Portilla et al., 2007).
Antimicrobial Agents
Compounds with a core structure similar to ethyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]amino}benzoate have been synthesized and evaluated for their potential as antimicrobial agents. The study on new quinazolines, for instance, showcases the synthesis of compounds that exhibit antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Desai et al., 2007).
Thrombin-Receptor Antagonists
Research into the synthesis and biological activity of indazole derivatives, including compounds similar to ethyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]amino}benzoate, has led to the identification of potential thrombin-receptor antagonists. This work highlights the importance of such compounds in the development of novel therapeutics for various cardiovascular diseases (郭瓊文, 2006).
Synthesis of Pyrido[3,4-d]pyrimidines
The synthesis of pyrido[3,4-d]pyrimidines from compounds bearing resemblance to ethyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]amino}benzoate demonstrates innovative approaches to crafting heterocyclic compounds. These synthetic pathways expand the toolkit available for developing new drugs and materials with heterocyclic cores (Kuznetsov et al., 2007).
Herbicide Degradation by Fungi
The degradation of chlorimuron-ethyl, a compound structurally related to the subject molecule, by Aspergillus niger, underscores the potential of using microorganisms to degrade environmental pollutants. This research not only sheds light on the metabolic pathways involved in herbicide degradation but also suggests avenues for bioremediation strategies to mitigate the impact of such compounds on the environment (Sharma et al., 2012).
properties
IUPAC Name |
ethyl 4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-25-17(23)14-4-6-15(7-5-14)20-16-12-13(2)19-18(21-16)22-8-10-24-11-9-22/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORNWHAWDCUIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(benzyloxy)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5518272.png)
![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5518273.png)
![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5518279.png)



![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B5518300.png)
![6-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5518317.png)


![2-[3-(1H-imidazol-1-yl)propyl]-9-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518339.png)
![N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5518348.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-1-benzothiophene-5-carboxamide](/img/structure/B5518353.png)
![2-(3-hydroxypropyl)-8-(1-naphthylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518361.png)